5-(4-BOC-Aminophenyl)-2-fluorophenol

Description

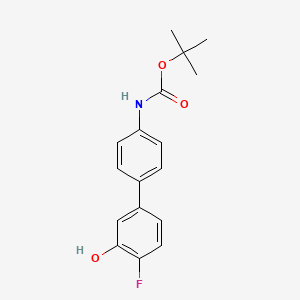

5-(4-BOC-Aminophenyl)-2-fluorophenol is a fluorinated phenolic compound featuring a tert-butoxycarbonyl (BOC)-protected amine group at the para position of the phenyl ring and a fluorine atom at the ortho position of the phenol moiety. This structure combines the electronic effects of fluorine (electron-withdrawing) with the steric and protective properties of the BOC group, making it a valuable intermediate in pharmaceutical synthesis, particularly for amine-containing drug candidates . Its applications span kinase inhibitor development and proteolysis-targeting chimera (PROTAC) molecules, where controlled deprotection of the BOC group is critical.

Properties

IUPAC Name |

tert-butyl N-[4-(4-fluoro-3-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-13-7-4-11(5-8-13)12-6-9-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUVLGVJEZKCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-BOC-Aminophenyl)-2-fluorophenol typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the amine group. The amine is then protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions . The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor .

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Acts as a building block in the development of novel materials.

Biology:

- Potential use in the development of probes for biological imaging due to its fluorine atom.

Medicine:

- Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 5-(4-BOC-Aminophenyl)-2-fluorophenol exerts its effects depends on its application. In biological systems, the BOC-protected amine can be deprotected under acidic conditions to reveal the active amine, which can then interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Electronic Effects

2-Fluorophenol

- Structure: A simple ortho-fluorinated phenol lacking the BOC-aminophenyl substituent.

- Key Differences: The absence of the BOC-aminophenyl group reduces steric hindrance and simplifies reactivity. Lower molecular weight (128.11 g/mol vs. 303.33 g/mol for 5-(4-BOC-Aminophenyl)-2-fluorophenol).

- Applications : Primarily used as a building block in agrochemicals and fragrances.

- Analytical Challenges : Recovery issues during testing due to volatility or degradation under certain conditions .

2-Fluoro-5-(4-fluorophenyl)pyridine

- Structure : A pyridine-based analog with fluorine atoms on both the pyridine and phenyl rings.

- Key Differences: Replacement of the phenol group with pyridine alters electronic properties (basic nitrogen vs. acidic phenol). Lacks the BOC-protected amine, reducing its utility in peptide coupling reactions.

- Applications : Serves as a precursor for bioactive molecules, including antiviral agents .

5-(4-Aminophenyl)-2-fluorophenol (Unprotected Analog)

- Structure : Similar to the target compound but without the BOC group.

- Key Differences :

- The free amine group increases hydrophilicity but reduces stability under acidic or oxidative conditions.

- More reactive in nucleophilic substitution reactions compared to the BOC-protected derivative.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Water Solubility | LogP | Key Functional Groups |

|---|---|---|---|---|

| This compound | 303.33 | Low | ~3.2 | Phenol, BOC-amine, Fluorine |

| 2-Fluorophenol | 128.11 | Moderate | 1.8 | Phenol, Fluorine |

| 2-Fluoro-5-(4-fluorophenyl)pyridine | 207.18 | Low | 2.5 | Pyridine, Fluorine |

| 5-(4-Aminophenyl)-2-fluorophenol | 203.21 | Moderate | 1.5 | Phenol, Amine, Fluorine |

- Solubility: The BOC group in this compound reduces water solubility compared to its unprotected analog.

- Stability : BOC protection enhances stability during storage and synthetic processes but requires acidic conditions for deprotection.

Analytical and Industrial Challenges

- Recovery Issues: Compounds like 2-fluorophenol and 2-fluorobiphenyl exhibit low recovery rates in analytical methods, likely due to volatility or adsorption losses .

- Detection : Mass spectrometry (NIST library matching) is critical for identifying fluorinated analogs, but quantification requires optimized protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.